Casein Kinase inhibitor A51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein Kinase Inhibitor A51 is a potent and orally active inhibitor of Casein Kinase 1 alpha. This compound has shown significant potential in inducing apoptosis in leukemia cells and exhibits strong anti-leukemic activity . It is also known to inhibit Cyclin-Dependent Kinase 9, thereby preventing the transcription of key oncogenic genes .
Preparation Methods
The synthesis of Casein Kinase Inhibitor A51 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Casein Kinase Inhibitor A51 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Scientific Research Applications
Casein Kinase Inhibitor A51 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Casein Kinase 1 alpha in cellular processes such as apoptosis and cell cycle regulation.
Mechanism of Action
Casein Kinase Inhibitor A51 exerts its effects by binding to Casein Kinase 1 alpha and Cyclin-Dependent Kinase 9. This binding inhibits the activity of these kinases, leading to increased levels of p53 protein and decreased transcription of oncogenic genes such as Myc and Mcl1. The inhibition of these kinases results in the selective apoptosis of leukemia cells .
Comparison with Similar Compounds
Casein Kinase Inhibitor A51 is unique in its dual inhibition of Casein Kinase 1 alpha and Cyclin-Dependent Kinase 9. Similar compounds include:
SY-5609: A selective inhibitor of Cyclin-Dependent Kinase 9.
BRD4 Inhibitor-18: Targets the bromodomain and extra-terminal motif proteins.
CK2-IN-4: Inhibits Casein Kinase 2, another member of the Casein Kinase family. The uniqueness of this compound lies in its ability to target multiple kinases simultaneously, providing a broader therapeutic potential.
Properties
Molecular Formula |
C18H25ClN6 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-N-[5-chloro-4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]pyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H25ClN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |
InChI Key |
RVZJFCNYSSUDCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NC=C2Cl)NC3CCC(CC3)N)CC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.